4,6-dimethoxy-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine
Description
4,6-Dimethoxy-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with two methoxy groups at positions 4 and 6, and a piperazine moiety at position 2. This compound belongs to a class of molecules often explored in medicinal chemistry due to the versatility of the pyrimidine scaffold and the piperazine linker, which are known to modulate receptor binding and pharmacokinetic properties .
The methoxy groups likely enhance solubility and electronic effects, while the 3-methoxyphenyl-piperazine substituent may influence target selectivity .
Properties
IUPAC Name |
4,6-dimethoxy-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-22-14-6-4-5-13(11-14)20-7-9-21(10-8-20)17-18-15(23-2)12-16(19-17)24-3/h4-6,11-12H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOXOSYXDDEPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC(=CC(=N3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethoxy-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine typically involves multiple steps:
-
Formation of the Pyrimidine Core: : The pyrimidine core can be synthesized through a condensation reaction between appropriate methoxy-substituted precursors. For example, 4,6-dimethoxy-2-chloropyrimidine can be prepared by reacting 4,6-dimethoxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
-
Substitution with Piperazine: : The next step involves the nucleophilic substitution of the chlorine atom in 4,6-dimethoxy-2-chloropyrimidine with 4-(3-methoxyphenyl)piperazine. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups in the compound can undergo oxidation reactions, potentially forming hydroxyl or carbonyl derivatives.
Reduction: The compound can be reduced under specific conditions to modify the piperazine ring or the pyrimidine core.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
4,6-Dimethoxy-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine has garnered attention for its potential as a drug candidate. Research indicates that it may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter regulation. This inhibition could lead to increased levels of acetylcholine, potentially enhancing cognitive functions and offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Potential Applications |
|---|---|---|
| AChE/BChE Inhibition | Inhibition of cholinergic transmission | Cognitive enhancement, neuroprotection |
| Neuroprotective Effects | Modulation of neurotransmitter levels | Treatment of neurodegenerative diseases |
| Anti-inflammatory Properties | Interaction with inflammatory pathways | Pain management, chronic inflammation |
Neuropharmacology
The structural similarities between this compound and known neuroactive substances suggest it may exhibit neuroprotective effects. Studies have shown that piperazine derivatives can modulate neurotransmitter levels and reduce oxidative stress, making them promising candidates for treating conditions like depression and anxiety .
Case Study: Neuroprotective Effects
In a study examining the effects of various piperazine derivatives on neuronal cultures, this compound demonstrated significant protective effects against oxidative stress-induced cell death. This suggests its potential utility in developing therapies for neurodegenerative disorders.
Industrial Applications
Beyond medicinal uses, this compound may serve as an intermediate in the synthesis of more complex pharmaceuticals or agrochemicals. Its unique structure allows for further modifications that can yield new compounds with desirable properties .
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Core : This can be achieved through condensation reactions involving methoxy-substituted precursors.
- Substitution with Piperazine : Nucleophilic substitution occurs with 4-(3-methoxyphenyl)piperazine under basic conditions.
Table 2: Synthetic Route Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Pyrimidine Core Formation | Condensation | Reflux with chlorinating agent |
| Piperazine Substitution | Nucleophilic Substitution | DMF, K2CO3 at elevated temperature |
Mechanism of Action
The mechanism of action of 4,6-dimethoxy-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. For example, it could inhibit certain enzymes involved in inflammatory responses or interact with neurotransmitter receptors in the brain, leading to neuroprotective effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Key Comparison Points
Substituent Effects on Electronic Environment: The target compound’s 3-methoxyphenyl-piperazine group introduces electron-donating methoxy substituents, which may enhance solubility and influence receptor interactions. The naphthyl substituent in ’s pyrimidine derivative significantly increases lipophilicity compared to the target compound’s piperazine group, as evidenced by distinct $^{1}$H NMR shifts (e.g., aromatic protons at δ 7.8–8.5 ppm) .
Biological Relevance :
- Compounds with piperazine-linked aryl groups (e.g., D11 in ) are frequently associated with histone deacetylase (HDAC) inhibition or kinase modulation, suggesting the target compound may share similar mechanistic pathways .
- The methylsulfonyl group in ’s pyrimidine derivative highlights how electron-withdrawing substituents at the 2-position can alter reactivity and metabolic stability compared to the target’s piperazine moiety .
Synthetic Flexibility :
- The piperazine linker in the target compound allows for modular synthesis, as seen in ’s pyrimidine-2,4,6-triones, where piperazine substitutions are introduced via nucleophilic displacement .
Research Findings and Implications
- Spectroscopic Comparisons : The target compound’s methoxy groups (4,6-positions) would likely exhibit $^{13}$C NMR shifts near δ 55–60 ppm, similar to ’s dimethoxy-pyrimidine (δ 56.2 ppm for OCH$_3$) . Piperazine-linked protons in the target compound may resonate near δ 2.5–3.5 ppm, comparable to D11’s piperazine signals (δ 3.1–3.7 ppm) .
- Thermal Properties : While the target compound’s melting point is unspecified, analogs like D11 (mp 245–247°C) suggest that crystalline stability is achievable with rigid aromatic substituents .
Biological Activity
4,6-Dimethoxy-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a pyrimidine ring substituted with methoxy groups and a piperazine moiety, suggesting interactions with various biological targets, particularly G-protein-coupled receptors (GPCRs) and kinases.
Chemical Structure
The molecular formula of this compound is C_{17}H_{22}N_{4}O_{3}. The structure includes:
- Pyrimidine ring : A six-membered ring containing nitrogen atoms.
- Methoxy groups : Present at positions 4 and 6 of the pyrimidine ring.
- Piperazine ring : Attached to the pyrimidine at position 2, further substituted with a methoxyphenyl group.
The compound's mechanism of action is primarily associated with its interactions with GPCRs and various kinases. The piperazine moiety is known for its ability to modulate neurotransmitter systems, making it a candidate for neuropharmacological applications.
Pharmacological Targets
Research indicates that compounds similar to this compound often target:
- Alpha1-adrenergic receptors : These receptors are involved in various physiological processes including vasoconstriction and neurotransmission.
- Dihydrofolate reductase (DHFR) : An enzyme critical in nucleotide synthesis, making it a target for anticancer drugs .
- Cyclin-dependent kinases (CDKs) : Inhibitors of CDKs are being explored for their potential in cancer therapy due to their role in cell cycle regulation .
Anticancer Activity
Studies have shown that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, one study highlighted that certain pyrimidine derivatives displayed potent activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells . The specific IC50 values indicated strong cytotoxicity, suggesting that this compound could have similar effects.
Neuropharmacological Effects
Given the structural similarity to known neuroactive compounds, this compound may also exhibit neuroprotective effects. Research into piperazine derivatives has shown promise in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for 4,6-dimethoxy-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a substituted pyrimidine core with a functionalized piperazine derivative. For example:
- Step 1 : Prepare the pyrimidine scaffold via nucleophilic substitution or cyclocondensation reactions (e.g., using 4,6-dimethoxypyrimidine as a precursor) .
- Step 2 : Introduce the piperazine moiety via Buchwald–Hartwig amination or SNAr reactions under inert atmospheres (e.g., N₂ or Ar) .
- Optimization : Vary solvent polarity (e.g., DMF vs. THF), catalyst systems (e.g., Pd(OAc)₂/XPhos), and temperature (80–120°C) to improve yield. Monitor progress via TLC or HPLC .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR : Assign peaks for methoxy groups (δ ~3.8–4.0 ppm in ¹H NMR) and aromatic protons (δ ~6.5–7.5 ppm). Use 2D experiments (COSY, HSQC) to resolve overlapping signals .
- XRD : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water) and compare unit cell parameters with known pyrimidine derivatives (e.g., Acta Cryst. data ).
- HRMS : Validate molecular formula (e.g., C₁₇H₂₁N₃O₃⁺ requires m/z 316.1656) .
Q. What analytical techniques are recommended for purity assessment and impurity profiling?
Methodological Answer:
- HPLC : Use a C18 column with gradient elution (ACN/water + 0.1% TFA) to detect impurities. Compare retention times with reference standards (e.g., Pharmacopeial Forum guidelines ).
- LC-MS : Identify byproducts (e.g., de-methylated analogs or unreacted intermediates) via fragmentation patterns .
- DSC/TGA : Assess thermal stability and detect solvates or polymorphs .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or reaction path searches) guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- DFT Calculations : Optimize the geometry of the compound and calculate electrostatic potential maps to predict binding interactions (e.g., with serotonin receptors) .
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian or ORCA) to model intermediates in synthetic pathways and identify energy barriers .
- MD Simulations : Study solvation effects or ligand-receptor dynamics over nanosecond timescales to prioritize derivatives for synthesis .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting receptor binding affinities)?
Methodological Answer:
- Standardize Assays : Use uniform cell lines (e.g., CHO-K1 for GPCR studies) and control ligands (e.g., serotonin for 5-HT₁A receptor assays) to minimize variability .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA or Bayesian modeling) to identify outliers or protocol-dependent biases .
- Orthogonal Assays : Validate results via radioligand binding, functional cAMP assays, and in silico docking .
Q. How can researchers optimize the compound’s solubility and bioavailability without altering its core pharmacophore?
Methodological Answer:
- Salt Formation : Screen counterions (e.g., oxalate or HCl) to improve aqueous solubility, as demonstrated for related piperazine-pyrimidine salts .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at methoxy positions to enhance permeability .
- Nanocarriers : Encapsulate in PEGylated liposomes and assess release kinetics via dialysis membranes .
Q. What advanced separation techniques (e.g., chiral chromatography) are applicable for resolving stereoisomers of structurally related analogs?
Methodological Answer:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to separate enantiomers .
- SFC : Supercritical CO₂ with co-solvents (e.g., methanol) enables faster resolution of diastereomers .
- Crystallization-Induced Diastereomer Transformation : Employ resolving agents (e.g., tartaric acid) to isolate enantiopure forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
